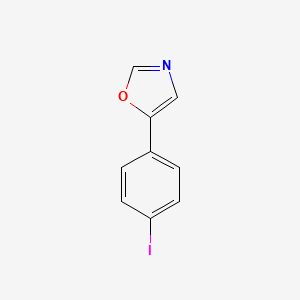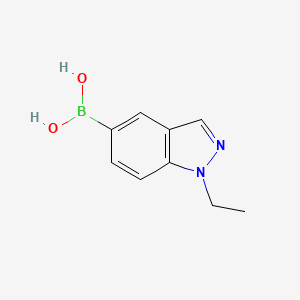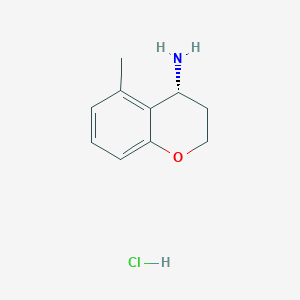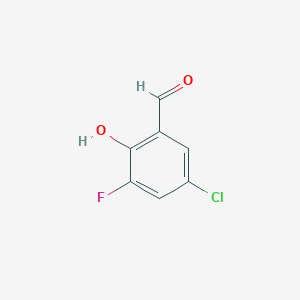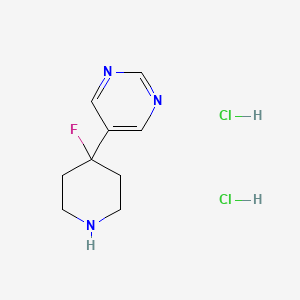
5-(4-Fluoropiperidin-4-yl)pyrimidine dihydrochloride
Vue d'ensemble
Description
5-(4-Fluoropiperidin-4-yl)pyrimidine dihydrochloride (5-FPPD) is a synthetic piperidine derivative that has been studied for its potential applications in the fields of medicinal chemistry, pharmaceuticals, and biochemistry. It is a small molecule that can be easily synthesized in the laboratory and is known to have a wide range of biological activities. 5-FPPD has been studied for its ability to inhibit enzymes involved in the metabolism of drugs, and has also been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. In addition, it has been used as a drug transporter, and as an inhibitor of drug-resistant bacteria.
Applications De Recherche Scientifique
5-(4-Fluoropiperidin-4-yl)pyrimidine dihydrochloride has a wide range of potential applications in the fields of medicinal chemistry, pharmaceuticals, and biochemistry. It has been studied for its ability to inhibit enzymes involved in the metabolism of drugs, and has also been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. In addition, 5-(4-Fluoropiperidin-4-yl)pyrimidine dihydrochloride has been used as a drug transporter, and as an inhibitor of drug-resistant bacteria. It has also been studied for its potential use as a selective inhibitor of the enzyme cyclooxygenase-2, which is involved in the production of prostaglandins and other inflammatory mediators.
Mécanisme D'action
The exact mechanism of action of 5-(4-Fluoropiperidin-4-yl)pyrimidine dihydrochloride is not yet fully understood. However, it is believed to act by binding to the active sites of enzymes involved in the metabolism of drugs, and thereby inhibiting their activity. It has also been suggested that 5-(4-Fluoropiperidin-4-yl)pyrimidine dihydrochloride may interact with other proteins, such as G-proteins, to modulate their activity.
Biochemical and Physiological Effects
5-(4-Fluoropiperidin-4-yl)pyrimidine dihydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, and has also been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. In addition, 5-(4-Fluoropiperidin-4-yl)pyrimidine dihydrochloride has been shown to inhibit the activity of cyclooxygenase-2, which is involved in the production of prostaglandins and other inflammatory mediators.
Avantages Et Limitations Des Expériences En Laboratoire
5-(4-Fluoropiperidin-4-yl)pyrimidine dihydrochloride has several advantages for use in laboratory experiments. It is a small molecule that can be easily synthesized in the laboratory, and it has a wide range of biological activities. In addition, it is relatively inexpensive and can be isolated by precipitation or extraction. However, it is important to note that 5-(4-Fluoropiperidin-4-yl)pyrimidine dihydrochloride is a potent inhibitor of enzymes involved in the metabolism of drugs, and therefore it should be used with caution in experiments involving drug metabolism.
Orientations Futures
There are a number of potential future directions for the research of 5-(4-Fluoropiperidin-4-yl)pyrimidine dihydrochloride. These include further investigation into the mechanism of action of 5-(4-Fluoropiperidin-4-yl)pyrimidine dihydrochloride, as well as further studies into its potential applications in the fields of medicinal chemistry, pharmaceuticals, and biochemistry. Other potential future directions include the development of new synthesis methods for 5-(4-Fluoropiperidin-4-yl)pyrimidine dihydrochloride, and the exploration of its potential use as a drug transporter or inhibitor of drug-resistant bacteria. In addition, further research into the biochemical and physiological effects of 5-(4-Fluoropiperidin-4-yl)pyrimidine dihydrochloride could lead to the development of new therapeutic agents.
Propriétés
IUPAC Name |
5-(4-fluoropiperidin-4-yl)pyrimidine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN3.2ClH/c10-9(1-3-11-4-2-9)8-5-12-7-13-6-8;;/h5-7,11H,1-4H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBAKJZOUGZSAAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(C2=CN=CN=C2)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Ethyl-5-(2-azaspiro[4.4]nonan-4-yl)-1,2,4-oxadiazole](/img/structure/B1458719.png)

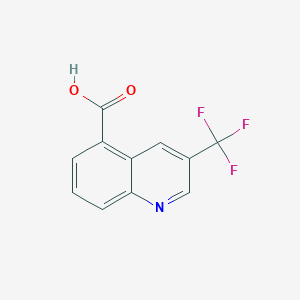
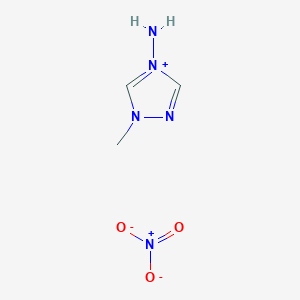

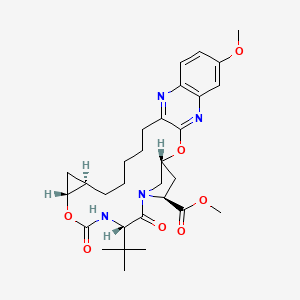
![4-(1-Piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine dihydrochloride](/img/structure/B1458728.png)
![methyl 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-4-carboxylate dihydrochloride](/img/structure/B1458730.png)
